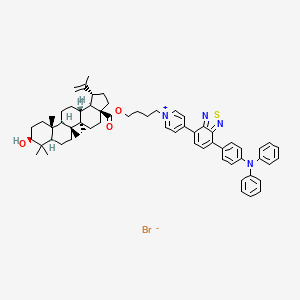
Anticancer agent 174
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 174 is a synthetic compound with significant potential in cancer treatment. It has been designed to target specific molecular pathways involved in cancer cell proliferation and survival. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 174 involves multiple steps, starting with the preparation of the core structure. The core structure is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and consistency of the final product. The compound is then formulated into a suitable dosage form for clinical use.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 174 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with cellular components.
Reduction: Reduction reactions can modify the functional groups of the compound, altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, potentially enhancing its anticancer properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications.
Scientific Research Applications
Anticancer agent 174 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
Anticancer agent 174 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. The compound binds to key proteins and enzymes, inhibiting their activity and disrupting cellular processes. The primary molecular targets include:
Apoptotic Pathways: Induces programmed cell death by activating caspases and other apoptotic proteins.
Signal Transduction Pathways: Inhibits pathways such as PI3K/Akt/mTOR, which are crucial for cancer cell growth and survival.
Cell Cycle Regulation: Arrests the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
Comparison with Similar Compounds
Anticancer agent 174 is unique in its structure and mechanism of action compared to other anticancer agents. Similar compounds include:
Quercetin: A natural flavonoid with anticancer properties, but with different molecular targets and pathways.
Galangin: Another natural compound with anticancer activity, but with a distinct mechanism of action.
Piperazine Derivatives: Synthetic compounds with anticancer activity, but with different core structures and biological effects.
This compound stands out due to its specific targeting of molecular pathways and its potential for high efficacy with minimal side effects.
Properties
Molecular Formula |
C63H75BrN4O3S |
|---|---|
Molecular Weight |
1048.3 g/mol |
IUPAC Name |
4-[4-[7-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-4-yl]pyridin-1-ium-1-yl]butyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate;bromide |
InChI |
InChI=1S/C63H75N4O3S.BrH/c1-42(2)48-28-35-63(37-36-61(6)51(55(48)63)26-27-53-60(5)33-30-54(68)59(3,4)52(60)29-34-62(53,61)7)58(69)70-41-15-14-38-66-39-31-44(32-40-66)50-25-24-49(56-57(50)65-71-64-56)43-20-22-47(23-21-43)67(45-16-10-8-11-17-45)46-18-12-9-13-19-46;/h8-13,16-25,31-32,39-40,48,51-55,68H,1,14-15,26-30,33-38,41H2,2-7H3;1H/q+1;/p-1/t48-,51+,52-,53+,54-,55+,60-,61+,62+,63-;/m0./s1 |
InChI Key |
QXAHTJOJXNTJOC-LFYQBKTRSA-M |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OCCCC[N+]6=CC=C(C=C6)C7=CC=C(C8=NSN=C78)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1.[Br-] |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OCCCC[N+]6=CC=C(C=C6)C7=CC=C(C8=NSN=C78)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


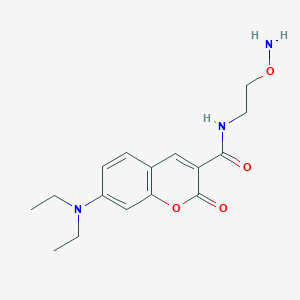
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
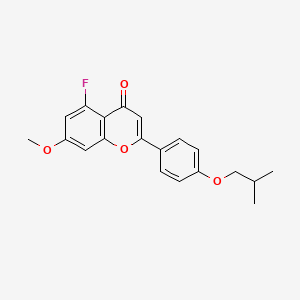
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

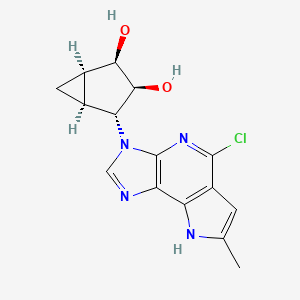
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
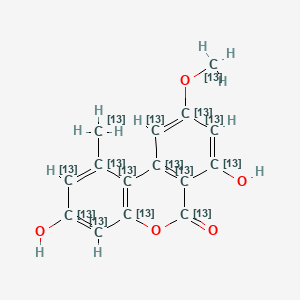
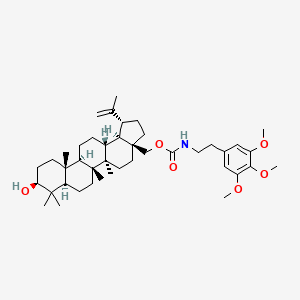
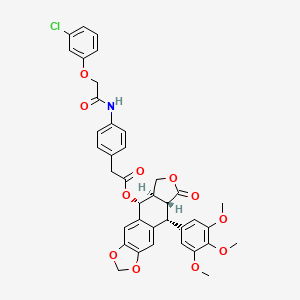

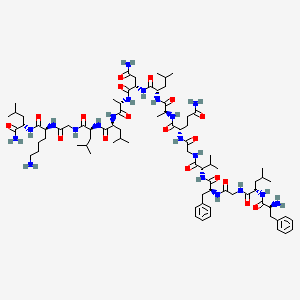
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
